molecular formula C5H9NO3 B140467 N-Formylglycine ethyl ester CAS No. 3154-51-6

N-Formylglycine ethyl ester

Cat. No.: B140467
CAS No.: 3154-51-6
M. Wt: 131.13 g/mol
InChI Key: GMBCCEOJUWMBPF-UHFFFAOYSA-N
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Description

N-Formylglycine ethyl ester, with the chemical formula HCONHCH2COOC2H5 and CAS number 3154-51-6, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its formyl and ester functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formylglycine ethyl ester can be synthesized through the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The reaction mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to yield the product .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-Formylglycine ethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Formylglycine ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

N-Formylglycine ethyl ester exerts its effects by binding to specific molecular targets and pathways. For example, it binds to toll-like receptor 4, which is involved in the inflammatory response of macrophages . The presence of formyl and ester functional groups allows it to participate in various biochemical reactions, leading to its diverse biological activities.

Comparison with Similar Compounds

N-Formylglycine ethyl ester can be compared with other similar compounds such as:

This compound is unique due to its specific formyl and ester functional groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-formamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBCCEOJUWMBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185437
Record name Ethyl N-formylglycinate
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3154-51-6
Record name Glycine, N-formyl-, ethyl ester
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Record name Ethyl N-formylglycinate
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Record name Ethyl N-formylglycinate
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Record name Ethyl N-formylglycinate
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Synthesis routes and methods I

Procedure details

To a 5 L three neck round bottom flask equipped with a mechanic stirrer, a pressure-equalizing funnel and a condenser bearing a calcium chloride drying tube was added glycine ethyl ester hydrochloride (500 g, 3.583 mol) and methyl formate (1.8 L). The suspension was brought to reflux and triethylamine (556 mL) was added to the reaction. The reaction was stirred and refluxed overnight. The reaction was cooled to room temperature and filtered through a Buchner funnel to remove triethylamine hydrochloride salt. The filtrate was concentrated and dried over high vacuum to yield 320 g (93%) of the title compound.
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
reactant
Reaction Step Two
Quantity
556 mL
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

A hot solution of sodium formate (150 g) in formic acid (200 mL) was added to a hot solution of glycine ethyl ester hydrochloride (228.7 g; 1.64 mol) in hot formic acid (250 mL). This was allowed to stir at room temperature for 1 hour (sodium chloride separated). Small portions of acetic anhydride (450 g) were added to the well-stirred suspension as an exothermic reaction ensued. The suspension was stirred overnight, the solid was filtered and the filtrate was distilled in vacuo to remove excess reagents. The residue was filtered and then distilled to give N-formylglycine ethyl ester (182 g; 85%) as a colorless liquid having a bp 105°-100° C. under vacuum.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A hot solution of sodium formate (150 g) in formic acid (200 mL) was added to a hot solution of glycine ethyl ester hydrochloride (228.7 g; 1.64 mol) in hot formic acid (250 mL). This was allowed to stir at room temperature for 1 hour. Small portions of acetic anhydride (450 g) were added to the well-stirred suspension as an exothermic reaction ensued. The suspension was stirred overnight, the solid was filtered and the filtrate was distilled in vacuo to remove excess reagents. The residue was filtered and then distilled to give N-formylglycine ethyl ester (182 g; 85%) having a boiling point of 105°-110° C. under vacuum.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can N-Formylglycine ethyl ester be used to synthesize thiazoles?

A1: Yes, research has shown that this compound can be utilized as a precursor in the synthesis of thiazole derivatives. Specifically, it can react with ethyl isocyanoacetate and thiono esters to yield ethyl thiazole-4-carboxylate. [] This synthetic route highlights the versatility of this compound in constructing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: How does this compound react with tert-Butoxy-N,N,N′,N′-tetramethylmethanediamine?

A2: this compound reacts with tert-Butoxy-N,N,N′,N′-tetramethylmethanediamine (1) to form the aminomethylene compound 3. [] This reaction demonstrates the ability of this compound to undergo reactions at its formyl group, leading to the formation of compounds with modified structures and potentially different reactivity profiles.

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